2-(3-Bromophenyl)-2,2-difluoroacetic acid
Overview
Description
2-(3-Bromophenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with two fluorine atoms and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 2-(3-Bromophenyl)-2,2-difluoroacetic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and environmentally benign organoboron reagents. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2,2-difluoroacetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
2-(3-Bromophenyl)-2,2-difluoroacetic acid has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms, along with the acetic acid group, contribute to its reactivity and binding affinity with various biomolecules. These interactions can modulate biological pathways and exert specific effects, making the compound valuable for research in medicinal chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylacetic acid: Lacks the difluoro substitution, resulting in different chemical properties and reactivity.
2,2-Difluoroacetic acid: Does not have the bromophenyl group, leading to distinct applications and reactivity.
3-Bromo-2,2-difluoropropionic acid: Similar structure but with a propionic acid group instead of acetic acid, affecting its chemical behavior.
Uniqueness
2-(3-Bromophenyl)-2,2-difluoroacetic acid is unique due to the combination of bromine, fluorine, and acetic acid functionalities
Properties
IUPAC Name |
2-(3-bromophenyl)-2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIBFFJUPHCMOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885068-76-8 | |
Record name | 2-(3-Bromophenyl)-2,2-difluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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